6-(Diethylamino)pyridine-3-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

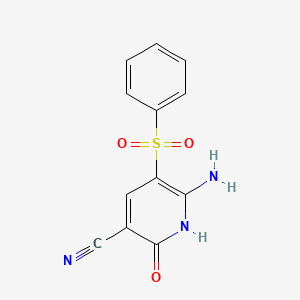

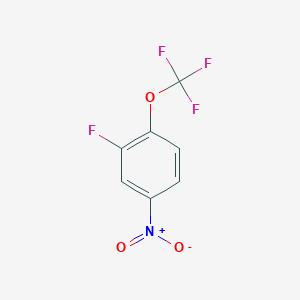

6-(Diethylamino)pyridine-3-boronic acid is a boronic acid derivative. Boronic acids are organic compounds that are characterized by a boron atom bonded to an oxygen atom and two carbon atoms . They are valuable building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Synthesis Analysis

The synthesis of boronic acids and their derivatives often involves the use of reagents such as diethanolamine . The Suzuki-Miyaura cross-coupling reaction is a common method for creating carbon-carbon bonds using boronic acids . This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .Molecular Structure Analysis

The molecular formula of this compound is C9H15BN2O2 . This compound contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis

Boronic acids, including this compound, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The boron moiety can also be converted into a broad range of functional groups .Aplicaciones Científicas De Investigación

Chemical Synthesis and Catalysis

6-(Diethylamino)pyridine-3-boronic acid and its derivatives play a crucial role in chemical synthesis, particularly in palladium-catalyzed Suzuki–Miyaura borylation reactions. These reactions are foundational in creating active pharmaceutical ingredients (APIs) and other complex organic molecules. For instance, the regioselective borylation of ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate has been explored for the synthesis of derivatives with potential anti-cancer and anti-TB properties (Sanghavi et al., 2022).

Material Science and Luminescence

In the realm of material science, boronic acid derivatives, including those related to this compound, have been used to modify luminescent properties of materials. For example, boron-dipyrromethene (BODIPY) derivatives integrated with ruthenium (II) arene complexes have demonstrated significant potential in photodynamic therapy (PDT) and photoactivated chemotherapy (PACT), showcasing their application in creating more effective cancer treatments (Wang et al., 2015).

Affinity Chromatography

Boronic acids are also employed in the development of novel supports for affinity chromatography. Aminoethyl polyacrylamide beads coupled to m-aminobenzeneboronic acid have shown effectiveness in binding and purifying enzymes, demonstrating the utility of boronic acid derivatives in biochemical separations and purifications (Maestas et al., 1980).

Flame Retardancy in Polymers

In the enhancement of flame retardancy in polymers, the combination of aluminum diethylphosphinate with melamine polyphosphate and zinc borate, including boron compounds, has been analyzed in glass-fiber reinforced polyamide 6,6. This research provides insights into the mechanisms of flame retardancy, emphasizing the role of boronic acid derivatives in developing safer and more effective fire-resistant materials (Braun et al., 2007).

Advanced Sensing Technologies

The synthesis and functional properties of boronic acid derivatives have been explored for applications in sensing technologies as well. For instance, the development of boron-phenylpyrrin dyes derived from reactions involving boronic acid components has highlighted their potential as pH sensors due to their color change and fluorescence emission upon protonation in acidic solutions (Chen et al., 2013).

Mecanismo De Acción

Safety and Hazards

The safety data sheet for a similar compound, 6-[3-(Dimethylamino)propoxy]pyridine-3-boronic acid pinacol ester, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Direcciones Futuras

The use of boronic acids in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, continues to be a significant area of research . Future directions may include the development of new boronic acid derivatives and the exploration of their reactivity in various chemical reactions .

Propiedades

IUPAC Name |

[6-(diethylamino)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BN2O2/c1-3-12(4-2)9-6-5-8(7-11-9)10(13)14/h5-7,13-14H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFCOLBGQLNVQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)N(CC)CC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1-Benzothiophen-2-yl)ethyl]-2-chloroacetamide](/img/structure/B2714626.png)

![5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2714632.png)

![4-[(3-chloro-4-ethoxyphenyl)carbonyl]-5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2714635.png)

![Methyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate;hydrochloride](/img/structure/B2714642.png)

![9-((4-(3,4-dimethylbenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2714643.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B2714645.png)